Ethyl 4-bromo-3-ethoxy-4,4-difluorobut-2-enoate
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Overview
Description
Ethyl 4-bromo-3-ethoxy-4,4-difluorobut-2-enoate is an organic compound with the molecular formula C8H11BrF2O3. This compound is characterized by the presence of bromine, ethoxy, and difluorobutenoate groups, making it a versatile molecule in organic synthesis and various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-bromo-3-ethoxy-4,4-difluorobut-2-enoate typically involves the reaction of ethyl 4,4-difluoro-3-oxobutanoate with bromine and ethanol under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the bromination and ethoxylation processes. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromo-3-ethoxy-4,4-difluorobut-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of substituted derivatives with various functional groups.
Oxidation Reactions: Formation of carboxylic acids or ketones.
Reduction Reactions: Formation of alcohols or alkanes.
Scientific Research Applications
Ethyl 4-bromo-3-ethoxy-4,4-difluorobut-2-enoate has several applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Medicinal Chemistry: Investigated for its potential as a building block in the development of new drugs and therapeutic agents.
Material Science: Utilized in the preparation of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 4-bromo-3-ethoxy-4,4-difluorobut-2-enoate involves its interaction with various molecular targets and pathways. The compound can act as an electrophile in substitution reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. Additionally, its difluorobutenoate moiety can participate in various chemical transformations, contributing to its reactivity and versatility in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-bromo-3-ethoxy-4,4-difluorobut-2-enoate: Characterized by the presence of bromine, ethoxy, and difluorobutenoate groups.
Ethyl 4,4-difluoro-3-oxobutanoate: Lacks the bromine and ethoxy groups, making it less reactive in certain substitution reactions.
Ethyl 3-bromo-4-fluorobenzoate: Contains a fluorine atom instead of the difluorobutenoate moiety, resulting in different reactivity and applications.
Uniqueness
This compound is unique due to its combination of bromine, ethoxy, and difluorobutenoate groups, which confer distinct reactivity and versatility in various chemical reactions. This makes it a valuable compound in organic synthesis and scientific research .
Properties
CAS No. |
193207-77-1 |
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Molecular Formula |
C8H11BrF2O3 |
Molecular Weight |
273.07 g/mol |
IUPAC Name |
ethyl 4-bromo-3-ethoxy-4,4-difluorobut-2-enoate |
InChI |
InChI=1S/C8H11BrF2O3/c1-3-13-6(8(9,10)11)5-7(12)14-4-2/h5H,3-4H2,1-2H3 |
InChI Key |
IBDSQWMXHMHYPM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=CC(=O)OCC)C(F)(F)Br |
Origin of Product |
United States |
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